molecular formula C14H20N4O B7032881 N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B7032881
M. Wt: 260.33 g/mol
InChI Key: JPHFPRLSOVWNEV-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles and pyrroles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a butan-2-yl and a methyl group, and a pyrrole ring substituted with a methyl group and a carboxamide group. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-5-9(2)18-10(3)8-13(17-18)16-14(19)12-6-7-15-11(12)4/h6-9,15H,5H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHFPRLSOVWNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)NC(=O)C2=C(NC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the butan-2-yl and methyl groups.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling Reaction: The final step involves the coupling of the substituted pyrazole and pyrrole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide can be compared with other similar compounds, such as:

  • N-(1-butyl-5-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide
  • N-(1-butan-2-yl-4-methylpyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide
  • N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethyl-1H-pyrrole-3-carboxamide

These compounds share similar structural features but differ in the position or type of substituents on the pyrazole or pyrrole rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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